![molecular formula C12H15NO4S B3130327 2-(2,5-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid CAS No. 342412-33-3](/img/structure/B3130327.png)
2-(2,5-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid
Overview
Description
The compound is a derivative of 2,5-dimethoxy phenylethylamine , which is an important pharmaceutical intermediate .
Synthesis Analysis
A method for preparing 2,5-dimethoxy phenylethylamine involves a sequence of reactions starting with 1,4-dimethoxy benzene and chloracetyl chloride . The resulting product, Alpha-chlorine-2, 5-dimethoxy acetophenone, then reacts with methenamine to obtain Alpha-amino-2, 5-dimethoxy acetophenone . Finally, the Alpha-amino-2, 5-dimethoxy acetophenone reacts with a reducer to obtain the product, that is, the 2, 5-dimethoxyphenethylamine .Chemical Reactions Analysis
The synthesis of 2,5-dimethoxy phenylethylamine involves a Friedel-Crafts reaction, followed by reactions with methenamine and a reducing agent .Scientific Research Applications
Synthesis and Biological Applications
Thiazolidine derivatives, including 2-(2,5-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid, have garnered significant interest due to their wide range of biological properties and therapeutic potential. These compounds are pivotal in the synthesis of bioactive molecules with diverse pharmacological activities. Thiazolidine motifs serve as a bridge between organic synthesis and medicinal chemistry, driving the exploration of new drug candidates. They exhibit anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The synthesis of thiazolidine derivatives involves various approaches such as multicomponent reaction, click reaction, nano-catalysis, and green chemistry. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. The clinical applications of these compounds are extensive, making them valuable in designing next-generation drug candidates (Sahiba et al., 2020).
Structural Properties and Synthesis Techniques
The synthesis and structural properties of novel substituted thiazolidin-4-ones have been studied, showcasing the versatility of these compounds in medicinal chemistry. The reaction of chloral with substituted anilines followed by treatment with thioglycolic acid produces a series of substituted thiazolidin-4-ones, illustrating the adaptability of thiazolidine compounds in creating a variety of pharmacologically active agents. These synthesis techniques highlight the potential of thiazolidine derivatives in generating compounds with significant pharmacological activities (Issac & Tierney, 1996).
Pharmacological Evaluation and Molecular Docking Studies
Benzofused thiazole derivatives, which can be synthesized from thiazolidine-based compounds, have been evaluated for their antioxidant and anti-inflammatory activities. These compounds demonstrate the potential of thiazolidine derivatives in the development of therapeutic agents targeting various diseases. Molecular docking studies further elucidate the binding interactions of these compounds with biological targets, providing insights into their mechanisms of action (Raut et al., 2020).
Recent Developments and Exploring Activities
The versatility of 4-thiazolidinone as a pharmacophore has led to its extensive review in literature, highlighting its potential against a broad spectrum of biological activities. The easy synthetic routes for 4-thiazolidinone derivatives have captured the attention of chemists and researchers, indicating a vast untapped potential of these compounds in pharmacological applications (ArunlalV. et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-7-3-4-10(17-2)8(5-7)11-13-9(6-18-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKMNMNGFBXVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2NC(CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxy-phenyl)-thiazolidine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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